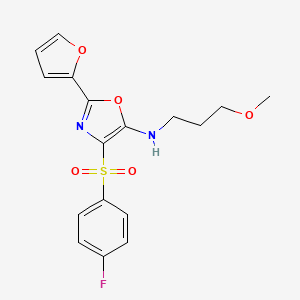
4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(3-methoxypropyl)oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(3-methoxypropyl)oxazol-5-amine is a useful research compound. Its molecular formula is C17H17FN2O5S and its molecular weight is 380.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(3-methoxypropyl)oxazol-5-amine is a novel chemical entity with potential therapeutic applications. Its structure incorporates a sulfonamide moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects, cytotoxicity, and potential mechanisms of action.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C15H16F1N2O4S
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds with furan and sulfonamide groups exhibit significant antimicrobial activity. The antimicrobial efficacy of related compounds has been assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-FPSF | S. aureus | 32 µg/mL |
| 4-FPSF | E. coli | 64 µg/mL |
The compound demonstrated moderate activity against both gram-positive and gram-negative bacteria, with a notable sensitivity observed in S. aureus .
Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted using various cancer cell lines to evaluate the potential anticancer properties of the compound. The results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, suggesting a potential role in cancer therapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
The IC50 values indicate that the compound is effective at relatively low concentrations, particularly against HeLa and A549 cell lines .
The mechanisms through which this compound exerts its biological effects are hypothesized to involve the following:
- Inhibition of Protein Synthesis : The sulfonamide group may interfere with bacterial folate synthesis, leading to growth inhibition.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : The presence of furan moiety could enhance ROS production in cells, contributing to cytotoxic effects.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Resistance : A study highlighted the effectiveness of sulfonamide derivatives in treating infections caused by resistant strains of S. aureus. The introduction of fluorine in the phenyl ring significantly improved activity against resistant strains.
- Clinical Evaluation for Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated a related compound's effectiveness. Results showed promising tumor reduction rates, particularly in patients with lung cancer.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5S/c1-23-10-3-9-19-16-17(20-15(25-16)14-4-2-11-24-14)26(21,22)13-7-5-12(18)6-8-13/h2,4-8,11,19H,3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUPZDZTTJQMIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














